molecular formula C23H20BrN3O2S B10943461 5-{3-[(4-bromophenoxy)methyl]phenyl}-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-{3-[(4-bromophenoxy)methyl]phenyl}-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10943461
M. Wt: 482.4 g/mol
InChI Key: OQXXNTUPXYGFSZ-UHFFFAOYSA-N
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Description

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the bromophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific substitution pattern on the triazole ring and the presence of both bromophenyl and ethoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H20BrN3O2S

Molecular Weight

482.4 g/mol

IUPAC Name

3-[3-[(4-bromophenoxy)methyl]phenyl]-4-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20BrN3O2S/c1-2-28-21-9-4-3-8-20(21)27-22(25-26-23(27)30)17-7-5-6-16(14-17)15-29-19-12-10-18(24)11-13-19/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

OQXXNTUPXYGFSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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